
2,6-Dichloro-3,5-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3,5-dimethylpyrazine is a chemical compound with the molecular formula C6H6Cl2N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and two methyl groups at positions 3 and 5 on the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the chlorination of 3,5-dimethylpyrazine. The reaction typically employs chlorine gas (Cl2) as the chlorinating agent in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions. The reaction proceeds as follows:
3,5-Dimethylpyrazine+Cl2→this compound
Another method involves the reaction of 2,6-dichloropyrazine with methylating agents, such as methyl iodide (CH3I), in the presence of a base like potassium carbonate (K2CO3). The reaction conditions typically include heating the mixture to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides. Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are typically used for this purpose.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced pyrazine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or peracids in organic solvents are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol are commonly employed reducing agents.
Major Products Formed
Substitution: Formation of alkylated, arylated, or aminated pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological effects has shown promise in the development of drugs targeting specific molecular pathways. Its derivatives are explored for their therapeutic potential.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s chlorine and methyl groups can influence its binding affinity and specificity towards these targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal chemistry, its derivatives may act as inhibitors or modulators of specific signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-3,5-dimethylpyrazine can be compared with other similar compounds, such as:
2,3-Dimethylpyrazine: Lacks chlorine atoms, resulting in different reactivity and applications.
2,5-Dimethylpyrazine: Substitution pattern differs, leading to variations in chemical properties and uses.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6Cl2N2 |
|---|---|
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
2,6-dichloro-3,5-dimethylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-6(8)4(2)9-3/h1-2H3 |
InChI-Schlüssel |
BYPBOAIRXTUDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




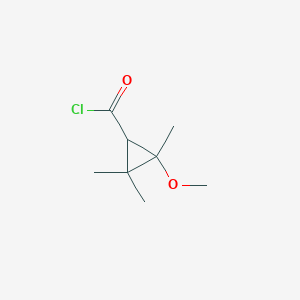
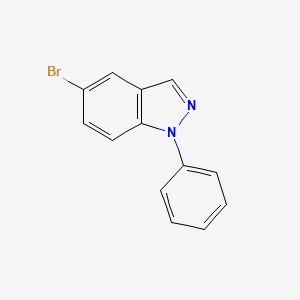
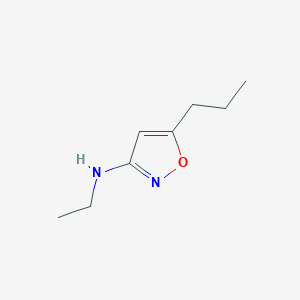
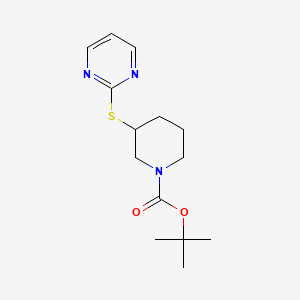
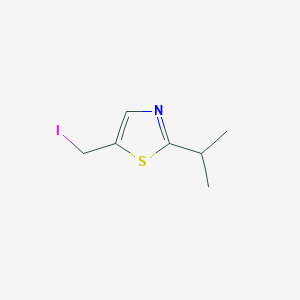

![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
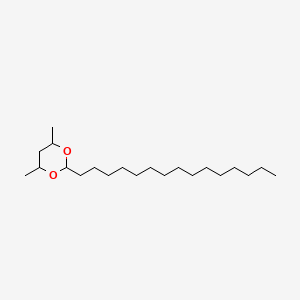
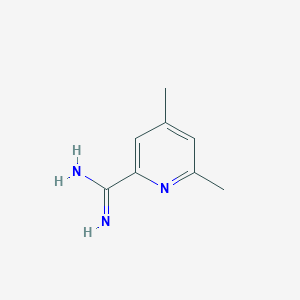
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
